molecular formula C10H17FN4O2 B11741062 3-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide

3-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11741062
M. Wt: 244.27 g/mol
InChI Key: GAXFZSHSKHLSDQ-UHFFFAOYSA-N
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Description

3-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, an amino group, a fluoroethyl group, and a methoxypropyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrazole ring, followed by the introduction of the amino, fluoroethyl, and methoxypropyl groups. Common reagents used in these reactions include hydrazines, alkyl halides, and various catalysts. The reaction conditions may vary, but they generally involve controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(2-chloroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide
  • 3-Amino-1-(2-bromoethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide
  • 3-Amino-1-(2-iodoethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide

Uniqueness

Compared to similar compounds, 3-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the fluoroethyl group. This group can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable subject for further research and development.

Biological Activity

3-Amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide, with the CAS number 2171315-29-8, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a pyrazole ring, which is known for its diverse pharmacological properties. The unique structure of this compound, characterized by the presence of amino, methoxypropyl, and fluoroethyl groups, suggests a range of biological interactions and therapeutic applications.

PropertyValue
Molecular Formula C10H17FN4O2
Molecular Weight 244.27 g/mol
IUPAC Name 3-amino-N-(3-methoxypropyl)-1-(2-fluoroethyl)pyrazole-4-carboxamide
CAS Number 2171315-29-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may function as an enzyme inhibitor or receptor modulator, impacting various biochemical pathways. Notably, the fluoroethyl group enhances binding affinity to certain proteins, while the pyrazole moiety facilitates hydrogen bonding and other interactions that are crucial for biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • HCT116 (human colon carcinoma)
    • HEP2 (epidermoid carcinoma)

In vitro assays have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. The structure-activity relationship (SAR) analyses suggest that modifications in the substituents on the pyrazole ring can enhance cytotoxicity against specific cancer types.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains, potentially making it useful in developing new antibiotics. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes.

Case Studies and Research Findings

  • Anticancer Efficacy :
    A study evaluating a series of pyrazole derivatives found that compounds similar to this compound displayed promising anticancer activity against HCT116 and HEP2 cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics like Doxorubicin .
  • Structure-Activity Relationship (SAR) :
    The SAR analysis revealed that the presence of specific functional groups significantly influences the biological activity of pyrazole derivatives. For example, compounds with hydroxyl groups exhibited enhanced cytotoxicity against cancer cells .

Properties

Molecular Formula

C10H17FN4O2

Molecular Weight

244.27 g/mol

IUPAC Name

3-amino-1-(2-fluoroethyl)-N-(3-methoxypropyl)pyrazole-4-carboxamide

InChI

InChI=1S/C10H17FN4O2/c1-17-6-2-4-13-10(16)8-7-15(5-3-11)14-9(8)12/h7H,2-6H2,1H3,(H2,12,14)(H,13,16)

InChI Key

GAXFZSHSKHLSDQ-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=CN(N=C1N)CCF

Origin of Product

United States

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